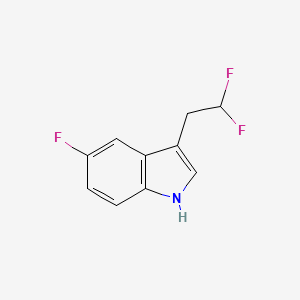

3-(2,2-Difluoroethyl)-5-fluoro-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2,2-difluoroethyl)-5-fluoro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N/c11-7-1-2-9-8(4-7)6(5-14-9)3-10(12)13/h1-2,4-5,10,14H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEKGEDKJZJCNMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CN2)CC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 2,2 Difluoroethyl 5 Fluoro 1h Indole and Analogous Structures

Synthesis of 5-Fluoroindole (B109304) Core Structures: General Principles and Specific Approaches

The formation of the 5-fluoroindole scaffold is a critical first step. Methodologies generally involve either the direct fluorination of an existing indole (B1671886) ring or the construction of the indole ring from a pre-fluorinated precursor.

Regioselective Fluorination Strategies for Indole Benzene (B151609) Ring at C-5 Position

Achieving regioselectivity at the C-5 position of the indole's benzene ring is a key challenge in synthetic chemistry. Direct C-H functionalization has emerged as a powerful tool, though accessing the benzene core (C4 to C7) is more difficult than functionalizing the C2 or C3 positions. nih.gov

One approach involves the use of directing groups to guide the fluorinating agent to the desired position. For instance, installing a pivaloyl group at the C3 position has been shown to direct arylation to the C5 position. nih.gov Another strategy utilizes metal-free conditions. For example, a highly regioselective C5-H direct iodination of indoles has been reported, which can serve as a precursor for subsequent fluorination. This method is notable for its mild reaction conditions and tolerance of various functional groups. rsc.org Research has also demonstrated that a combination of AgSbF6 and phenyliodine diacetate (PIDA) can enable the C-H selenylation at the C5 position of indole scaffolds, providing a pathway to 5-selenylated indoles which could potentially be converted to their fluoro-analogs. researchgate.net

Recent advancements have also focused on metal-free C-H fluorination. A notable method for the regioselective C-H fluorination of 8-aminoquinoline (B160924) amides and sulfonamides at the C5 position uses Selectfluor as the fluorine source. rsc.org While not directly on an indole, this highlights the potential for developing similar directing group strategies for the C-5 fluorination of the indole nucleus.

Interactive Table: Regioselective C-5 Functionalization of Indoles

| Method | Reagents/Catalyst | Position | Key Features |

|---|---|---|---|

| Directing Group Strategy | Pivaloyl group at C3 | C5 | Directs arylation, precursor for fluorination. nih.gov |

| Direct Iodination | - | C5 | Metal-free, mild conditions, versatile intermediate. rsc.org |

| Selenylation | AgSbF6 / PIDA | C5 | Access to 5-selenylated indoles. researchgate.net |

| Directed Fluorination | Selectfluor | C5 | Metal-free, radical pathway for quinolines. rsc.org |

Cyclization Reactions Utilizing Fluorinated Precursors for 5-Fluoroindole Formation

An alternative and widely used approach to synthesize the 5-fluoroindole core is through the cyclization of appropriately fluorinated starting materials. Several classic indole syntheses can be adapted for this purpose.

The Leimgruber-Batcho indole synthesis is a prominent example, favored in industrial applications due to the availability of starting materials. diva-portal.org This method typically involves the reaction of a 2-nitrotoluene (B74249) derivative, in this case, 5-fluoro-2-nitrotoluene, with dimethylformamide dimethyl acetal (B89532) and pyrrolidine (B122466) to form an enamine. diva-portal.org Subsequent reductive cyclization using catalysts like Raney-Nickel or Palladium on carbon (Pd/C) yields the 5-fluoroindole. diva-portal.org

The Fischer indole synthesis provides another route, starting with the reaction of 4-fluorophenylhydrazine and ethyl pyruvate. The resulting hydrazone undergoes acid-catalyzed cyclization to produce ethyl 5-fluoroindole-2-carboxylate. diva-portal.org

A third method, the Sugasawa reaction , is a type of Friedel-Crafts acylation. It employs 4-fluoroaniline (B128567) and chloroacetonitrile (B46850) in the presence of a Lewis acid like aluminum trichloride (B1173362) to form an intermediate which, upon reductive cyclization with sodium borohydride, gives 5-fluoroindole. diva-portal.org

More recent developments include a yttrium-catalyzed reaction of 5-fluoro-2-indolinone with pinacol (B44631) borane, affording 5-fluoroindole in high yield. chemicalbook.com Additionally, a vicarious nucleophilic substitution (VNS) reaction between 4-fluoronitrobenzene and an acetonitrile (B52724) derivative, followed by reductive cyclization, has been developed as a strategy that avoids the use of heavy metals. diva-portal.org

Interactive Table: Cyclization Methods for 5-Fluoroindole Synthesis

| Synthesis Name | Precursor | Key Reagents | Product |

|---|---|---|---|

| Leimgruber-Batcho | 5-fluoro-2-nitrotoluene | DMFDMA, pyrrolidine, Raney-Ni/H₂ | 5-Fluoroindole diva-portal.org |

| Fischer | 4-fluorophenylhydrazine | Ethyl pyruvate, acid catalyst | Ethyl 5-fluoroindole-2-carboxylate diva-portal.org |

| Sugasawa | 4-fluoroaniline | Chloroacetonitrile, AlCl₃, NaBH₄ | 5-Fluoroindole diva-portal.org |

| Yttrium-catalyzed | 5-fluoro-2-indolinone | Pinacol borane, Y[N(SiMe₃)₂]₃ | 5-Fluoroindole chemicalbook.com |

| VNS Reaction | 4-fluoronitrobenzene | Acetonitrile derivative, Pd/C, H₂ | 5-Fluoroindole diva-portal.org |

Formation of the 3-(2,2-Difluoroethyl) Side Chain: Methodological Innovations

Once the 5-fluoroindole core is established, the next critical step is the introduction of the 2,2-difluoroethyl group at the C-3 position.

Direct C-3 Functionalization of Indoles with 2,2-Difluoroethyl Moieties via C-H Activation

Direct C-H activation at the C-3 position of indoles is an atom-economical and efficient method for introducing various substituents. While the direct installation of a 2,2-difluoroethyl group is a specific and challenging transformation, the principles of C-3 functionalization are well-established.

Transition metal catalysis, particularly with palladium, has been employed for the C-H functionalization of indoles. rsc.org For instance, a palladium-catalyzed reaction between indole heterocycles and fluorinated diazoalkanes has been reported to synthesize gem-difluoro olefins, which involves a C-H functionalization followed by a β-fluoride elimination. nih.gov This suggests the potential for developing related methods for introducing saturated difluoroethyl groups.

Construction of the Difluoroethyl Group within Indole Side Chains: Specific Fluorination Reactions

An alternative to direct C-3 difluoroethylation is the construction of the difluoroethyl group on a pre-existing side chain. This can be achieved through various fluorination reactions. One such method involves the direct conversion of indoles to 3,3-difluoro-2-oxindoles using an electrophilic fluorinating reagent like N-fluorobenzenesulfonimide. nih.gov The resulting oxindole (B195798) could then potentially be reduced and further manipulated to yield the desired 3-(2,2-difluoroethyl) side chain.

Another approach involves the visible-light-induced C-F bond activation of a trifluoromethyl group to generate gem-difluoroalkylindoles. nih.gov This transition-metal-free method utilizes an aryl disulfide to mediate the reaction between indoles and α-fluoro-substituted esters. nih.gov

Transition Metal-Catalyzed and Metal-Free Protocols for C-3 Alkylation

The alkylation of the C-3 position of indoles is a fundamental transformation in indole chemistry. Both metal-catalyzed and metal-free methods have been developed that could be adapted for the introduction of a 2,2-difluoroethyl group.

Transition Metal-Catalyzed Protocols: Iron-catalyzed C-H alkylation of indoles with unactivated alkenes has been shown to be a mild and efficient method for producing alkylated indoles with high regioselectivity. rsc.org This additive-free approach operates under sustainable conditions and demonstrates broad functional group compatibility. rsc.org Similarly, three-coordinate iron(0) complexes have been used to catalyze the regioselective C-H alkylation of indole derivatives. nih.gov

Ruthenium catalysis has also been explored. A ruthenium/TFA-catalyzed regioselective C-3 alkylation of indoles with terminal alkynes in water has been reported. rsc.org

Metal-Free Protocols: B(C6F5)3 has been utilized as a catalyst for the direct C-3 alkylation of indoles using amine-based alkylating agents. nih.gov This method is notable for its broad scope and chemoselectivity, avoiding common side reactions. nih.gov L-proline has also been shown to catalyze the multicomponent synthesis of 3-indole derivatives through the condensation of indoles, aldehydes, and malononitrile (B47326). researchgate.net

Interactive Table: C-3 Alkylation Methods for Indoles

| Catalyst/Reagent | Alkylating Agent | Key Features | | :--- | :--- | :--- | :--- | | Iron Catalyst | Unactivated alkenes | Additive-free, sustainable, high regioselectivity. rsc.org | | Three-coordinate Iron(0) | Alkenes | Mild conditions, no Grignard reagent required. nih.gov | | Ruthenium/TFA | Terminal alkynes | Reaction proceeds in water. rsc.org | | B(C6F5)3 | Amine-based agents | Metal-free, broad scope, high chemoselectivity. nih.gov | | L-Proline | Aldehydes, malononitrile | Metal-free, multicomponent reaction. researchgate.net |Integrated Synthetic Routes Towards 3-(2,2-Difluoroethyl)-5-fluoro-1H-indole: Convergent and Divergent Approaches

Integrated synthetic routes, which combine multiple transformations, are central to the efficient construction of multi-functionalized indoles. These strategies can be broadly categorized as convergent, where separately prepared fragments are combined late in the synthesis, or divergent, where a common intermediate is elaborated into a variety of final products.

A primary strategy for constructing this compound involves the stepwise introduction of the required substituents. This linear approach allows for controlled functionalization of the indole nucleus.

A common method begins with a pre-fluorinated starting material, such as 4-fluoroaniline or 4-fluorophenylhydrazine. researchgate.netdiva-portal.org These precursors can undergo classical indole syntheses, like the Fischer, Leimgruber-Batcho, or Bischler methods, to form the 5-fluoroindole core. diva-portal.org For instance, the Fischer indole synthesis can be performed by reacting 4-fluorophenylhydrazine with a suitable ketone or aldehyde, followed by acid-catalyzed cyclization to yield the 5-fluoroindole scaffold. diva-portal.org

Once the 5-fluoroindole core is established, the 3-(2,2-difluoroethyl) group can be introduced. This typically involves the functionalization of the C3 position, which is the most nucleophilic site on the indole ring. One potential pathway is the reaction of 5-fluoroindole with a suitable electrophilic reagent containing the difluoroethyl moiety. Another advanced approach involves the direct C-H functionalization of the C3 position, a method that avoids pre-functionalization of the indole ring and offers greater atom economy.

To enhance synthetic efficiency, one-pot and cascade reactions have been developed for the assembly of complex indoles. These processes combine multiple bond-forming events in a single reaction vessel, avoiding the isolation and purification of intermediates. researchgate.netrsc.orgnih.gov

Cascade reactions for indole synthesis can involve a sequence of events such as cycloadditions, cyclizations, and functional group transformations. acs.orgnih.gov For example, a multicomponent cascade approach might bring together simple, unfunctionalized starting materials to rapidly build the indole framework with desired substitutions. nih.gov While a specific one-pot synthesis for this compound is not prominently documented, the principles are well-established. Such a hypothetical process could involve the reaction of a substituted aniline (B41778) with an alkyne and a source of the difluoroethyl group, mediated by a transition metal catalyst that orchestrates the entire cascade from initial coupling to final cyclization. acs.org Iridium-catalyzed relay reactions, for instance, have been shown to enable the synthesis of di-alkynyl indoles in a one-pot fashion, demonstrating the power of this approach to create multiple C-C bonds sequentially. researchgate.net

Emerging Reagents and Catalytic Systems for Fluorinated Indole Synthesis

The unique properties imparted by fluorine have spurred the development of specialized reagents and catalysts for the synthesis of fluorinated heterocycles. alfa-chemistry.comnumberanalytics.com

Electrophilic fluorinating reagents are essential tools for introducing fluorine atoms onto aromatic and heteroaromatic rings. wikipedia.org These reagents contain a nitrogen-fluorine (N-F) bond, where the fluorine atom carries a partial positive charge, making it susceptible to attack by nucleophiles like the indole ring. wikipedia.orgresearchgate.net

The most common and effective N-F reagents are stable, easy-to-handle solids. alfa-chemistry.com Selectfluor™, the trade name for F-TEDA-BF4 (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), is a highly reactive and versatile reagent used for the fluorination of a wide array of organic compounds, including indoles. researchgate.netacs.org Other widely used reagents include N-fluorobenzenesulfonimide (NFSI) and its derivatives. wikipedia.orgnih.gov These reagents offer a range of fluorinating power and can be selected based on the specific substrate and desired outcome. In the context of synthesizing the target molecule, an electrophilic fluorinating agent could be used to convert an indole precursor into a 5-fluoroindole derivative. researchgate.net

Table 1: Common Electrophilic Fluorinating Reagents

| Reagent Name | Acronym | Typical Application |

|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor™ | Electrophilic fluorination of enolates, aromatics, and heterocycles. researchgate.netacs.org |

| N-Fluorobenzenesulfonimide | NFSI | Effective fluorinating agent for a variety of nucleophiles. wikipedia.org |

Transition metal catalysis has revolutionized organic synthesis, and the construction of fluorinated indoles is no exception. numberanalytics.com Various metals are employed to catalyze specific bond formations with high efficiency and selectivity.

Palladium (Pd): Palladium catalysts are widely used for C-H functionalization and cross-coupling reactions. researchgate.net A Pd-catalyzed reaction could be employed to directly couple a difluoroethyl-containing fragment to the C3 position of a 5-fluoroindole. Another strategy involves a palladium-catalyzed reaction between an indole and a fluorinated diazoalkane, which proceeds through C-H functionalization followed by a β-fluoride elimination to form a gem-difluoro olefin. nih.gov

Rhodium (Rh): Rhodium(II) catalysts are known to facilitate transannulation reactions. For example, they can catalyze the reaction of N-sulfonyl triazoles to form fused pyrroles, which can then be oxidized to indoles. rsc.org This methodology provides an alternative route to N-substituted indole derivatives. rsc.org

Copper (Cu): Copper(I) catalysts are frequently used in azide-alkyne cycloaddition (CuAAC) reactions. This "click chemistry" approach is valuable for preparing substituted triazoles, which can serve as precursors in rhodium-catalyzed indole syntheses. rsc.org

Gold (Au): Gold catalysts have emerged as powerful tools in indole chemistry, often activating alkynes toward nucleophilic attack. A gold-catalyzed process could facilitate the cyclization of an appropriately substituted aniline precursor to form the indole ring.

Table 2: Catalytic Systems in Fluorinated Indole Synthesis

| Catalyst | Type of Reaction | Relevance to Indole Synthesis |

|---|---|---|

| Palladium (Pd) | C-H Functionalization, Cross-Coupling | Direct introduction of substituents onto the indole ring. researchgate.netnih.gov |

| Rhodium (Rh) | Transannulation, Carbene Transfer | Formation of the indole core from triazole precursors. rsc.org |

| Copper (Cu) | Azide-Alkyne Cycloaddition (CuAAC) | Synthesis of triazole intermediates for further transformation. rsc.org |

Difluorocarbene (:CF₂) is a highly reactive intermediate that serves as a valuable C1 synthon in organofluorine chemistry. chinesechemsoc.org It can be generated in situ from various stable precursors, avoiding the need to handle toxic gases like carbon monoxide. chemistryviews.org

The reaction of difluorocarbene with ortho-vinylanilines provides an innovative route to construct the indole scaffold while simultaneously incorporating a fluorine atom, in what can be described as a formal [4+1] cyclization. researchgate.netresearchgate.netdntb.gov.ua In this strategy, the difluorocarbene provides the C2 carbon of the indole ring. Furthermore, difluorocarbene has been shown to enable the synthesis of 3-alkenyl-2-oxindoles from ortho-amino aryl alkynones in a metal-free process. chemistryviews.org While not a direct route to the title compound, these methods highlight the versatility of difluorocarbene in building the core indole structure and related frameworks.

Table 3: Common Difluorocarbene Precursors

| Precursor | Formula | Notes |

|---|---|---|

| Potassium bromodifluoroacetate | BrCF₂CO₂K | A commercially available and user-friendly solid. researchgate.net |

| Diethyl bromodifluoromethanephosphonate | BrCF₂P(O)(OEt)₂ | Acts as a difluorocarbene source for synthesizing 3-alkenyl-2-oxindoles. chemistryviews.org |

Elucidation of Reaction Mechanisms and Mechanistic Studies in the Context of 3 2,2 Difluoroethyl 5 Fluoro 1h Indole Chemistry

Fundamental Mechanistic Pathways for Indole (B1671886) Ring Functionalization

The indole ring system possesses distinct regions of reactivity, primarily governed by the electron-rich nature of the pyrrole (B145914) moiety fused to the benzene (B151609) ring. chim.itresearchgate.net Functionalization can be achieved through several key mechanistic pathways.

Electrophilic aromatic substitution (EAS) is the most characteristic reaction of the indole ring. researchgate.net The high electron density of the pyrrole ring, resulting from the delocalization of the nitrogen atom's lone pair of electrons, makes it highly susceptible to attack by electrophiles. researchgate.netquora.com The reaction predominantly occurs at the C-3 position. quora.comquimicaorganica.org

The mechanism proceeds in two principal steps:

Attack of the electrophile: The π-electron system of the indole ring attacks an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate, often referred to as a Wheland intermediate or arenium ion. quora.comic.ac.uk Attack at C-3 is favored because the resulting carbocation is stabilized by resonance involving the nitrogen atom without disrupting the aromaticity of the benzene ring. quora.comic.ac.uk

Deprotonation: A base removes the proton from the C-3 position, restoring the aromaticity of the pyrrole ring and yielding the 3-substituted indole product. quora.com

If the C-3 position is already occupied by a substituent that cannot be displaced, electrophilic attack may occur at the C-2 position. researchgate.net However, functionalization at other positions, such as those on the benzene core (C4-C7), typically requires more specialized C-H activation strategies, as the pyrrole ring is inherently more reactive. chim.it

| Reaction Type | Typical Reagents | Position of Substitution | Notes |

| Halogenation | Dilute Br₂, Cl₂; NBS, NCS | C-3 | Reaction is often rapid and performed under mild conditions to prevent polysubstitution. quimicaorganica.org |

| Nitration | HNO₃ in acetic anhydride | C-3 | Standard nitrating mixtures can cause oxidative degradation; milder reagents are preferred. quimicaorganica.org |

| Sulfonation | SO₃-pyridine complex | C-3 | Mild conditions are necessary to avoid polymerization side reactions. quimicaorganica.org |

| Friedel-Crafts Acylation | Acyl chloride / Lewis acid (e.g., Et₂AlCl) | C-3 | Provides C-3 acylated indoles. nih.gov |

| Friedel-Crafts Alkylation | Alkyl halides, Alkenes, Alcohols / Lewis or Brønsted acid | C-3 | Can be complicated by polyalkylation and N-alkylation. rsc.orgnih.gov |

| Vilsmeier-Haack Formylation | POCl₃ / DMF | C-3 | A reliable method to introduce a formyl group at the C-3 position. quimicaorganica.org |

| Mannich Reaction | Formaldehyde, secondary amine | C-3 | Introduces an aminomethyl group at the C-3 position. quimicaorganica.org |

This table summarizes common electrophilic substitution reactions on the indole nucleus, highlighting the preferential functionalization at the C-3 position.

Radical reactions provide a complementary approach to indole functionalization, enabling the introduction of substituents under conditions distinct from electrophilic or nucleophilic methods. wikipedia.org

Radical Fluorination: This process involves the reaction of a carbon-centered radical with a fluorine atom source. wikipedia.org Historically, reagents like elemental fluorine (F₂) were used, but their high reactivity limited their application. wikipedia.org Modern radical fluorination often employs N-F reagents, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®, which can act as fluorine atom donors under thermal or photoredox catalysis conditions. wikipedia.orgnih.gov The mechanism generally involves:

Generation of a radical at the target carbon position of the indole.

Reaction of this carbon-centered radical with the N-F reagent to transfer a fluorine atom, forming the C-F bond. nih.gov

Recent advancements have led to the development of third-generation reagents like N-fluoro-N-arylsulfonamides (NFASs), which have lower N-F bond dissociation energies, favoring cleaner radical processes over undesired electrophilic side reactions. nih.gov

Radical Alkylation: The introduction of alkyl groups onto the indole ring can also be achieved via radical pathways. These methods often involve the generation of an alkyl radical from a suitable precursor (e.g., from carboxylic acids or via radical translocation), which then adds to the electron-rich indole nucleus. rsc.orgacs.org For instance, some manganese-catalyzed alkylations have been investigated, and control experiments using radical scavengers like TEMPO helped to elucidate whether the reaction proceeds through a single-electron (radical) path. rsc.org

Direct C-H activation has emerged as a powerful and atom-economical strategy for modifying indoles, allowing for functionalization at positions that are difficult to access through classical methods. chim.itchemistryviews.org These reactions are typically catalyzed by transition metals such as palladium (Pd), rhodium (Rh), or cobalt (Co). chim.itchemistryviews.org

The general mechanistic cycle often involves:

Coordination: The metal catalyst coordinates to the indole substrate. This coordination can be directed by a functional group on the indole nitrogen (e.g., pivaloyl, acetyl) or on a substituent, which positions the catalyst in proximity to a specific C-H bond. chim.itnih.govacs.org

C-H Bond Cleavage: The catalyst mediates the cleavage of a targeted C-H bond, often through a concerted metalation-deprotonation (CMD) process, forming a metallacyclic intermediate. chim.itchemistryviews.org

Reaction with Coupling Partner: The organometallic intermediate reacts with a coupling partner (e.g., an alkene, alkyne, or aryl halide) via processes like oxidative addition or insertion. nih.govresearchgate.net

Reductive Elimination: The final step is typically a reductive elimination, which forms the new C-C or C-X bond, releases the functionalized indole product, and regenerates the active catalyst. nih.gov

By choosing the appropriate catalyst and directing group, site-selective functionalization can be achieved at C-2, C-3, C-4, C-5, C-6, or C-7 of the indole ring, offering remarkable control over regioselectivity. chim.itnih.gov For example, Pd-catalyzed reactions can be directed to the C-2 position when C-3 is blocked, or to the C-4 or C-7 positions using specific N-directing groups. chim.itacs.org

| Position | Catalyst System | Directing Group (Example) | Mechanism Type |

| C-2 | Pd(OAc)₂ / AgOAc | N-SEM | Concerted Metalation-Deprotonation (CMD) chim.it |

| C-2 | Ir(I) complexes | N-Benzoyl | C-H Alkylation acs.org |

| C-4 | Pd(OAc)₂ / Ag₂O | N-Pivaloyl | Directed C-H Activation nih.gov |

| C-4 | Pd(II) catalyst | C3-Formyl | Weak Chelation-Assisted Activation acs.org |

| C-7 | Rh(III) catalyst | N-Pivaloyl | Directed C-H Activation chim.it |

This table provides examples of transition metal-catalyzed C-H activation strategies for the regioselective functionalization of the indole ring.

Influence of Fluorine Atoms on Reaction Selectivity and Pathway in Fluorinated Indoles

The presence of fluorine atoms, both on the benzene ring (5-fluoro) and on the C-3 side chain (2,2-difluoroethyl), profoundly influences the electronic properties and reactivity of the indole scaffold.

Fluorine exerts a dual electronic effect: a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, and a weaker electron-donating mesomeric or resonance effect (+M) due to its lone pairs of electrons.

3-(2,2-Difluoroethyl) Substituent: The two fluorine atoms on the ethyl group at C-3 exert a powerful electron-withdrawing inductive effect (-I). This effect significantly lowers the electron density of the ethyl chain and, by extension, the C-3 position of the indole ring. This has several consequences:

It deactivates the pyrrole ring, making further electrophilic substitution on the ring less favorable compared to a non-fluorinated 3-alkylindole.

It increases the acidity of the N-H proton compared to unsubstituted indole, which can affect its behavior in base-mediated reactions. youtube.com

The C-3 position is sterically blocked, forcing any subsequent functionalization to occur at other positions like C-2, C-4, or C-6.

| Substituent | Position | Inductive Effect (-I) | Mesomeric Effect (+M) | Net Electronic Effect | Impact on Reactivity |

| -F | C-5 | Strong, electron-withdrawing | Weak, electron-donating | Overall electron-withdrawing | Deactivates benzene ring; directs to C-4/C-6. |

| -CH₂CF₂H | C-3 | Strong, electron-withdrawing | None | Strongly electron-withdrawing | Deactivates pyrrole ring; increases N-H acidity. |

This table summarizes the primary electronic effects of the fluorine-containing substituents present in 3-(2,2-difluoroethyl)-5-fluoro-1H-indole.

Achieving regioselective control is a central challenge in the synthesis of complex molecules like multiply fluorinated indoles. The final substitution pattern is a result of the interplay between the intrinsic reactivity of the indole nucleus and the directing effects of existing substituents and externally controlled factors like catalysts and directing groups.

In the synthesis of a molecule like this compound, or in its subsequent functionalization, several mechanistic principles are at play:

Pre-functionalization: Often, the easiest way to control regiochemistry is to build the indole ring from already-fluorinated precursors, such as a fluorinated aniline (B41778), through methods like the Fischer, Bischler, or Larock indole synthesis. researchgate.net

Catalyst and Ligand Control: In transition metal-catalyzed reactions, the choice of ligand can dramatically alter the regiochemical outcome. For example, in the palladium-catalyzed annulation of fluoroalkylated alkynes, using PPh₃ as a ligand favored the formation of 2-fluoroalkylated indoles, whereas using the bulkier P(o-Tol)₃ ligand led preferentially to 3-fluoroalkylated indoles. nih.govacs.org This demonstrates that steric and electronic properties of the catalyst system can be fine-tuned to direct the reaction to a specific carbon.

Directing Group Strategies: As discussed in section 3.1.3, removable directing groups attached to the indole nitrogen are a powerful tool for overriding the natural C-3 reactivity and achieving selective functionalization at positions like C-2, C-4, and C-7. rsc.org For a 5-fluoroindole (B109304), a directing group could be used to steer a second substituent to a specific position, for example, C-4, despite the electronic deactivation.

Blocking Groups: The presence of the 3-(2,2-difluoroethyl) group itself acts as a blocking group, preventing further reaction at the most nucleophilic C-3 position and redirecting subsequent reactions to other sites on the ring. researchgate.net

Theoretical calculations and mechanistic studies, such as deuterium (B1214612) exchange experiments and density functional theory (DFT), are often employed to understand the subtle energetic differences between various reaction pathways and to rationalize the observed regioselectivity in these complex systems. chemistryviews.orgresearchgate.net

Characterization of Key Intermediates and Transition States in Relevant Transformations

The synthesis of this compound involves a sequence of transformations, each proceeding through distinct intermediates and transition states. Mechanistic studies, often supported by computational chemistry, provide critical insights into the stability of these transient species and the energetic barriers that govern the reaction pathways. The two primary transformations of interest are the formation of the 5-fluoro-1H-indole nucleus and the subsequent introduction of the 2,2-difluoroethyl group at the C3 position.

Intermediates and Transition States in the Formation of the 5-Fluoro-1H-indole Core

A prevalent method for constructing the indole core is the Fischer indole synthesis. wikipedia.org This reaction begins with the acid-catalyzed condensation of a substituted phenylhydrazine (B124118), in this case, 4-fluorophenylhydrazine, with an appropriate carbonyl compound to yield the target indole framework. wikipedia.orgdiva-portal.org The mechanism involves several well-characterized intermediates. nih.gov

The reaction commences with the formation of a 4-fluorophenylhydrazone intermediate from the reaction of 4-fluorophenylhydrazine and a suitable aldehyde or ketone. wikipedia.orgacs.org This hydrazone is in equilibrium with its ene-hydrazine tautomer. Protonation of the ene-hydrazine is a crucial activation step, setting the stage for the key bond-forming event. acs.org

The rate-determining step is typically the irreversible researchgate.netresearchgate.net-sigmatropic rearrangement of the protonated ene-hydrazine. wikipedia.orgnih.gov This concerted pericyclic reaction proceeds through a highly organized, six-membered cyclic transition state . Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the phenylhydrazine is incorporated into the final indole ring. wikipedia.org Following this rearrangement, the resulting di-imine intermediate rapidly undergoes cyclization to form an aminoindoline (aminal), which then eliminates ammonia (B1221849) under the acidic conditions to afford the aromatic 5-fluoro-1H-indole. acs.org

Computational studies have shed light on the energetics of the Fischer indole synthesis. Theoretical analysis of the rearrangement step for fluorinated substrates indicates that fluorine substitution can significantly impact the kinetic and thermodynamic parameters of the reaction. researchgate.net

| Intermediate/Transition State | Transformation Stage | Key Structural Features | Method of Characterization/Study |

| 4-Fluorophenylhydrazone | Initial Condensation Product | C=N double bond; product of condensation between 4-fluorophenylhydrazine and a carbonyl compound. | Typically isolated and characterized by standard spectroscopic methods (NMR, IR, MS). |

| Ene-hydrazine | Tautomer of Hydrazone | C=C double bond adjacent to a hydrazine (B178648) moiety. | Often a transient species, studied through mechanistic experiments and computational modeling. |

| Protonated Ene-hydrazine | Acid-Catalyzed Activation | Protonation at the imine or amine nitrogen, facilitating rearrangement. | Postulated based on kinetic data and computational energy profiles. |

| researchgate.netresearchgate.net-Sigmatropic Transition State | Key C-C Bond Formation | A cyclic, six-membered arrangement involving the N-N bond cleavage and C-C bond formation. | Characterized computationally (e.g., MP2, DFT) to determine geometry and activation energy. researchgate.net |

| Di-imine Intermediate | Post-Rearrangement | Contains two C=N bonds; aromaticity of the benzene ring is temporarily lost. | Inferred from the products of trapping experiments and supported by computational studies. |

| Aminoindoline (Aminal) | Cyclization Product | A five-membered heterocyclic ring fused to the benzene ring, with an amino group at C2. | Can sometimes be isolated or detected spectroscopically under specific conditions. |

Intermediates and Transition States in C3-(2,2-Difluoroethylation)

The introduction of the 2,2-difluoroethyl group at the electron-rich C3 position of the 5-fluoro-1H-indole ring is characteristic of electrophilic aromatic substitution. The indole nucleus is π-excessive, and electrophilic attack preferentially occurs at C3 because the resulting intermediate is more stable than the one formed from C2 attack.

The key intermediate in this electrophilic substitution is a resonance-stabilized carbocation known as an arenium ion or sigma complex (specifically, an indoleninium cation). The attack of an electrophile, derived from a 2,2-difluoroethyl source, at the C3 position disrupts the aromaticity of the pyrrole ring. The positive charge is delocalized over the C2 atom and the nitrogen atom, which is a key stabilizing feature. The subsequent loss of a proton from C3 restores the aromatic indole system.

Alternatively, modern synthetic methods may employ radical pathways for fluoroalkylation. researchgate.net For instance, photoredox catalysis can generate fluoroalkyl radicals from suitable precursors. organic-chemistry.org In such a mechanism, a 2,2-difluoroethyl radical would be the key reactive species. This radical would add to the C3 position of 5-fluoro-1H-indole to form a resonance-stabilized indolyl radical intermediate . This intermediate would then be oxidized and subsequently deprotonated to yield the final product. Computational studies on related systems, such as the addition of keteniminium ions to indoles, have revealed complex potential energy surfaces where a single transition state can lead to multiple products, a phenomenon known as post-transition state bifurcation (PTSB). pku.edu.cn This highlights that even for seemingly straightforward additions, the reaction dynamics can be intricate.

| Intermediate/Transition State | Transformation Stage | Key Structural Features | Method of Characterization/Study |

| Indoleninium Cation (Sigma Complex) | Electrophilic Addition | sp³-hybridized C3 atom bonded to the electrophile and hydrogen; positive charge delocalized onto N and C2. | Postulated in classic SEAr mechanisms; studied via computational modeling and analysis of substituent effects. |

| Electrophilic Addition Transition State | Formation of Sigma Complex | Partial bond formation between indole C3 and the electrophile; developing positive charge. | Characterized computationally to determine activation barriers. pku.edu.cn |

| 2,2-Difluoroethyl Radical | Radical Generation | A neutral radical species with the unpaired electron on the carbon adjacent to the CF₂ group. | Studied using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy and photochemical investigations. researchgate.net |

| Indolyl Radical Adduct | Radical Addition | Unpaired electron is delocalized within the indole ring system after addition of the fluoroalkyl radical to C3. | Inferred from reaction outcomes and supported by computational analysis of spin density. |

Computational Chemistry and Theoretical Investigations of 3 2,2 Difluoroethyl 5 Fluoro 1h Indole

Electronic Structure Calculations: Understanding the Impact of Fluorine Substitution

Electronic structure calculations are fundamental to predicting the geometry, stability, and reactivity of a molecule. The presence of multiple fluorine atoms in 3-(2,2-Difluoroethyl)-5-fluoro-1H-indole makes these calculations particularly important for understanding the profound effects of high electronegativity and electron-withdrawing capabilities.

Density Functional Theory (DFT) has become a primary tool in computational organic chemistry due to its favorable balance of accuracy and computational cost. nih.gov It is extensively used to study indole (B1671886) derivatives, providing reliable predictions of their molecular and electronic properties. researchgate.netnih.gov

For this compound, DFT calculations, typically using functionals like B3LYP or M06-2X with a basis set such as 6-311+G(d,p), would be employed to perform geometry optimization. This process determines the lowest energy conformation of the molecule, predicting key structural parameters like bond lengths, bond angles, and dihedral angles. The fluorine substitutions are expected to cause noticeable changes in the indole core's geometry compared to the parent indole molecule.

Once the geometry is optimized, DFT is used to calculate various electronic properties. These include:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The strong electron-withdrawing nature of the fluorine atoms is expected to lower the energies of both the HOMO and LUMO, potentially increasing the molecule's resistance to oxidation and influencing its behavior in cycloaddition reactions.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, significant negative potential would be localized around the fluorine atoms and the indole nitrogen, while positive potential would be expected on the N-H proton.

Table 1: Representative DFT-Calculated Properties of Indole Derivatives Note: The values for this compound are illustrative and represent expected trends based on the effects of fluorination.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| 1H-Indole | -5.35 | -0.12 | 5.23 | 2.11 |

| 5-Fluoro-1H-indole | -5.48 | -0.25 | 5.23 | 3.45 |

| This compound (Illustrative) | -5.70 | -0.45 | 5.25 | 4.80 |

While DFT is highly effective, ab initio methods, which are based on first principles without empirical parameterization, can offer even higher accuracy for certain properties. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), are considered the "gold standard" for computational chemistry.

These methods are computationally intensive and are typically reserved for smaller molecules or for benchmarking DFT results. For a molecule like 5-fluoroindole (B109304), a simpler analog, ab initio calculations have been successfully used to determine its ground and electronically excited state structures with high precision. ebi.ac.uk For this compound, high-accuracy ab initio calculations could be used to:

Validate the geometries and relative energies of different conformers predicted by DFT.

Calculate highly accurate ionization potentials and electron affinities. ebi.ac.uk

Provide benchmark data for assessing the performance of various DFT functionals for fluorinated systems.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

Understanding how this compound is synthesized or how it reacts requires identifying the transition states (TS) and intermediates along a reaction coordinate. DFT calculations are routinely used to locate and characterize the geometry and energy of these transient species. mdpi.com

For a hypothetical reaction, such as the electrophilic substitution on the indole ring, computational analysis would involve:

Locating the Transition State: Algorithms are used to find the saddle point on the potential energy surface corresponding to the TS.

Frequency Analysis: A frequency calculation is performed to confirm the nature of the stationary point. A true transition state will have exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS connects the desired species.

The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility. Theoretical calculations on related fluorinated indoles have shown that the presence of fluorine can significantly influence reaction barriers and regioselectivity. acs.org

The synthesis of complex fluorinated molecules often involves transition-metal or organocatalysts. Computational chemistry is instrumental in elucidating the intricate steps of a catalytic cycle. For instance, in a palladium-catalyzed cross-coupling reaction to install the difluoroethyl group, DFT could be used to model each step:

Oxidative addition

Transmetalation

Reductive elimination

By calculating the energetics of each intermediate and transition state in the cycle, researchers can identify the rate-determining step, understand the role of ligands, and predict how changes to the catalyst or substrate will affect the reaction outcome. nih.gov Such studies can explain observed selectivity and guide the development of more efficient catalytic systems. researchgate.net

Theoretical Studies on Fluorine's Influence on Molecular Properties and Interactions

The substitution of hydrogen with fluorine dramatically alters a molecule's physicochemical properties. Theoretical studies are essential for quantifying these effects.

Fluorine's high electronegativity leads to the formation of a strong, polarized C-F bond. This has several consequences:

Dipole-Dipole Interactions: The localized dipoles of C-F bonds can lead to significant intramolecular and intermolecular dipole-dipole interactions, which can influence conformational preferences and crystal packing. researchgate.net

Hydrogen Bonding: While the C-F bond is not a classical hydrogen bond donor, it can act as a weak hydrogen bond acceptor. acs.org Computational models can quantify the strength and geometry of such interactions.

Modulation of Acidity/Basicity: The electron-withdrawing difluoroethyl and fluoro groups decrease the electron density on the indole ring and at the nitrogen atom. This is expected to increase the acidity of the N-H proton and decrease the basicity of the pyrrole (B145914) nitrogen.

Conformational Effects: The steric bulk and electrostatic properties of the 2,2-difluoroethyl group at the C3 position will influence its rotational profile. DFT calculations can map the potential energy surface for rotation around the C3-C(ethyl) bond to identify the most stable conformers.

By simulating the molecule in different environments (e.g., in a solvent continuum model), computational studies can also predict how fluorine substitution affects properties like lipophilicity and binding affinity to biological targets, which are critical in medicinal chemistry. nih.gov

Analysis of Electrostatic Potential and Charge Distribution in this compound

The introduction of fluorine, the most electronegative element, profoundly influences the electronic landscape of the indole scaffold. An analysis of the electrostatic potential (ESP) and charge distribution of this compound is critical to understanding its intermolecular interactions.

The fluorine atom at the C5 position of the indole ring acts as a strong electron-withdrawing group, polarizing the aromatic system. This results in a region of negative electrostatic potential around the fluorine atom and a corresponding decrease in electron density on the adjacent carbon and, to a lesser extent, the rest of the benzene (B151609) ring. Similarly, the two fluorine atoms on the ethyl side chain create a strong dipole, with the terminal CF2 group being highly electron-deficient.

Key Research Findings:

Charge Redistribution: The fluorine at C5 will likely lead to a redistribution of charge within the indole ring system, potentially affecting the acidity of the N-H proton and the nucleophilicity of the C3 position.

Side Chain Polarity: The 2,2-difluoroethyl group introduces a highly polarized C-F bonds, creating a localized region of positive potential on the CH2 group and negative potential around the fluorine atoms.

Below is a hypothetical data table illustrating the expected partial charges on key atoms, based on general principles of computational chemistry for fluorinated organic compounds.

| Atom/Group | Expected Partial Charge (Arbitrary Units) |

| F (at C5) | Highly Negative |

| N1 (Indole) | Negative |

| H1 (Indole) | Positive |

| C2 (Indole) | Slightly Positive |

| C3 (Indole) | Slightly Negative |

| CH2 (Side Chain) | Positive |

| CF2H (Side Chain) | Carbon is positive, Fluorines are negative |

This table is illustrative and intended to show expected trends. Actual values would require specific quantum chemical calculations.

Assessment of Hydrogen Bonding Interactions and Lipophilicity Modulation by Fluorine

The fluorine atoms in this compound play a dual role in modulating its intermolecular interactions, particularly hydrogen bonding and lipophilicity.

While fluorine is a weak hydrogen bond acceptor, the potential for such interactions exists, especially with strong hydrogen bond donors. nih.gov The fluorine at the C5 position and the two fluorine atoms on the side chain could engage in weak C-F···H-X interactions. Perhaps more significantly, the electron-withdrawing nature of the fluorine substituents can influence the hydrogen bond donating and accepting ability of other functional groups in the molecule. For instance, the acidity of the indole N-H proton may be increased, making it a stronger hydrogen bond donor.

Lipophilicity, a critical parameter in drug discovery, is also profoundly affected by fluorination. researchgate.net The introduction of fluorine can have complex and sometimes counterintuitive effects on a molecule's octanol-water partition coefficient (logP). While a single fluorine atom can sometimes increase lipophilicity, the presence of multiple fluorine atoms, as in the difluoroethyl group, often leads to a decrease in lipophilicity due to the increased polarity. acs.orgsoton.ac.uk

Key Research Findings:

Weak Hydrogen Bond Acceptor: The fluorine atoms are capable of acting as weak hydrogen bond acceptors. nih.gov

Modulation of N-H Acidity: The electron-withdrawing fluorine atoms are expected to increase the acidity of the indole N-H, enhancing its capacity as a hydrogen bond donor.

An illustrative table of expected changes in physicochemical properties is presented below.

| Property | Expected Trend vs. Non-fluorinated Analog |

| Hydrogen Bond Donor Strength (N-H) | Increased |

| Hydrogen Bond Acceptor Strength (F) | Weak |

| Lipophilicity (logP) | Likely Decreased |

| Dipole Moment | Increased |

This table is based on established principles of fluorine chemistry and is for illustrative purposes.

Conformational Landscape Analysis of the Difluoroethyl Side Chain

The flexibility of the 2,2-difluoroethyl side chain at the C3 position of the indole ring means that the molecule can adopt various conformations. Understanding this conformational landscape is crucial, as the spatial arrangement of the atoms can significantly impact the molecule's interaction with biological targets.

The rotation around the C3-Cα and Cα-Cβ bonds of the ethyl side chain will be governed by a combination of steric and electronic effects. The presence of the two bulky and highly electronegative fluorine atoms on the terminal carbon will create specific conformational preferences.

Computational methods, such as potential energy surface scans, can be employed to identify the low-energy conformers of the molecule. It is expected that certain torsional angles will be favored to minimize steric clashes and to optimize electrostatic interactions, such as gauche effects involving the fluorine atoms. beilstein-journals.orgbeilstein-journals.orgnih.gov The C–F bond's ability to influence molecular shape through stereoelectronic effects is a well-documented phenomenon. beilstein-journals.org

Key Research Findings:

Rotational Barriers: The rotation around the C-C bonds of the side chain will have distinct energy barriers, leading to preferred conformations.

Gauche Effects: Interactions between the fluorine atoms and adjacent groups will likely lead to a preference for specific gauche conformations.

Influence of Environment: The preferred conformation of the side chain may also be influenced by the surrounding environment, such as a solvent or a protein binding pocket.

A hypothetical table of key dihedral angles for plausible low-energy conformers is provided below.

| Conformer | Dihedral Angle (C2-C3-Cα-Cβ) | Dihedral Angle (C3-Cα-Cβ-F1) | Relative Energy (kcal/mol) |

| Anti | ~180° | ~180° | Higher |

| Gauche 1 | ~60° | ~60° | Lower |

| Gauche 2 | ~-60° | ~-60° | Lower |

This table represents a simplified and hypothetical conformational analysis. Actual values would be determined through detailed computational modeling.

Advanced Research Applications and Future Perspectives for Fluorinated Indole Derivatives

Indole (B1671886) Scaffolds as Versatile Building Blocks in Complex Molecule Synthesis

The indole ring system is a cornerstone of heterocyclic chemistry, widely recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a vast number of biologically active natural products and synthetic pharmaceuticals. mdpi.comrsc.orgresearchgate.net Its versatile structure allows for a wide range of chemical modifications, making it an invaluable building block for the synthesis of complex molecules. openmedicinalchemistryjournal.comresearchgate.net Functionalized indoles are integral components of drugs with applications as anti-inflammatory, anticancer, and antimicrobial agents. mdpi.comnih.gov The indole framework's ability to serve as a versatile precursor is demonstrated in the total synthesis of complex alkaloids and other natural products. nih.gov

The synthetic utility of indoles stems from the reactivity of multiple positions on the heterocyclic ring, enabling the introduction of diverse functional groups. researchgate.net Classical methods like the Fischer, Bartoli, and Larock indole syntheses have been refined and supplemented by modern transition-metal-catalyzed reactions, providing efficient routes to variously substituted indole derivatives. openmedicinalchemistryjournal.commdpi.com These methodologies facilitate the construction of intricate molecular architectures, including polycyclic and spirocyclic systems, which are often challenging to access through other synthetic routes. nih.govnih.gov The adaptability of the indole scaffold allows chemists to fine-tune the steric and electronic properties of molecules, which is crucial for optimizing their biological activity and pharmacokinetic profiles. mdpi.comopenmedicinalchemistryjournal.com

The following table provides examples of notable drugs that contain the indole scaffold, illustrating its importance in pharmaceutical development.

| Drug Name | Therapeutic Application |

| Indomethacin | Non-steroidal anti-inflammatory drug (NSAID) mdpi.com |

| Sumatriptan | Anti-migraine agent mdpi.com |

| Vincristine | Anticancer agent openmedicinalchemistryjournal.com |

| Vinblastine | Anticancer agent openmedicinalchemistryjournal.com |

| Reserpine | Antihypertensive and antipsychotic agent rsc.org |

The continued development of novel synthetic methods for the construction and functionalization of the indole core ensures its enduring role as a fundamental building block in the creation of complex and medicinally relevant molecules. researchgate.netacs.org

Rational Design Principles for Modulating Molecular Recognition and Selectivity via Fluorination (Conceptual Basis)

The strategic incorporation of fluorine atoms into drug candidates, a process known as fluorination, is a powerful tool in medicinal chemistry for modulating a molecule's physicochemical and pharmacological properties. nih.govnih.gov When applied to the indole scaffold, fluorination can significantly influence molecular recognition and binding selectivity by altering the electronic environment, conformation, and metabolic stability of the parent compound. openmedicinalchemistryjournal.commdpi.com

One of the key principles in the rational design of fluorinated indoles is the modulation of pKa. The high electronegativity of fluorine can lower the pKa of nearby basic functional groups, which can have a profound impact on a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. openmedicinalchemistryjournal.commdpi.com For instance, reducing the basicity of a molecule can enhance its oral absorption and bioavailability. openmedicinalchemistryjournal.com

Fluorine's unique stereoelectronic properties can also be harnessed to control molecular conformation. The "fluorine gauche effect," for example, describes the tendency of fluorine to favor a gauche conformation with respect to an adjacent electron-withdrawing group or cationic center. researchgate.net This conformational biasing can be used to pre-organize a ligand into a bioactive conformation, thereby enhancing its binding affinity and selectivity for a specific biological target. researchgate.net

Furthermore, fluorine can participate in favorable non-covalent interactions with protein targets, including hydrogen bonds and multipolar interactions. nih.govmdpi.com The polarized C-F bond can interact with backbone amides (C–F···C═O interactions) and other polar residues within a binding pocket, contributing to enhanced ligand affinity. nih.govresearchgate.net The small size of the fluorine atom allows it to replace a hydrogen atom with minimal steric perturbation, enabling its use as a "super-hydrogen" to probe and optimize hydrophobic and electrostatic interactions. nih.gov These principles form the conceptual basis for the rational design of fluorinated indole derivatives with improved potency, selectivity, and pharmacokinetic properties. openmedicinalchemistryjournal.comnih.gov

Utilization of Fluorinated Indoles in Chemical Biology as Spectroscopic Probes (e.g., 19F NMR applications)

Fluorinated indoles, particularly fluorinated tryptophan analogues, have emerged as powerful spectroscopic probes in chemical biology, primarily through the application of fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. openmedicinalchemistryjournal.comresearchgate.netmdpi.com The ¹⁹F nucleus possesses several advantageous properties for NMR studies: it has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in excellent sensitivity. openmedicinalchemistryjournal.comresearchgate.net Crucially, fluorine is virtually absent in biological systems, meaning that ¹⁹F NMR spectra of fluorine-labeled biomolecules are free from background signals. openmedicinalchemistryjournal.comresearchgate.net

The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local electronic environment, making it an ideal reporter for changes in protein conformation, dynamics, and ligand binding. researchgate.netmdpi.com By biosynthetically incorporating a fluorinated tryptophan, such as 5-fluorotryptophan, into a protein of interest, researchers can introduce a sensitive NMR probe at a specific site. researchgate.netresearchgate.netmdpi.com This allows for the study of protein structure, folding, and interactions even in large and complex systems that are challenging to analyze by conventional proton NMR. researchgate.netnih.gov

Protein-observed ¹⁹F NMR is a widely used technique where the signal from the fluorinated protein is monitored upon the addition of a binding partner. researchgate.net Changes in the ¹⁹F chemical shift can provide information about the binding event, the location of the binding site, and any allosteric conformational changes that occur. researchgate.net This method is particularly valuable for fragment-based drug discovery, as it can be used to screen for and characterize the binding of small molecule fragments to a target protein. researchgate.net

The table below summarizes the key advantages of using fluorinated indoles as ¹⁹F NMR probes in chemical biology.

| Feature | Advantage |

| High Sensitivity | The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, leading to strong NMR signals. openmedicinalchemistryjournal.comresearchgate.net |

| No Biological Background | The near-total absence of fluorine in biological systems results in background-free spectra. openmedicinalchemistryjournal.comresearchgate.net |

| Sensitive to Environment | The ¹⁹F chemical shift is highly responsive to changes in local conformation, polarity, and electrostatic fields. researchgate.netmdpi.com |

| Minimal Perturbation | Fluorine's small size allows it to replace hydrogen with minimal disruption to the protein's structure and function. researchgate.net |

| Versatile Applications | Enables the study of protein folding, dynamics, ligand binding, and protein-protein interactions. researchgate.netnih.gov |

In addition to NMR, some fluorinated indoles like 5-fluorotryptophan can also serve as dual fluorescent probes, allowing for complementary studies of protein microenvironments using fluorescence spectroscopy. mdpi.com

Emerging Methodologies for Late-Stage Functionalization of Complex Indole Structures

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves the direct modification of complex molecules, such as drug candidates or natural products, in the final stages of a synthetic sequence. This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis. For complex indole-containing molecules, several emerging methodologies have been developed to achieve selective LSF.

Photoredox Catalysis has emerged as a particularly effective tool for the mild and selective functionalization of indoles. mdpi.comopenmedicinalchemistryjournal.comresearchgate.net Visible-light-induced reactions enable various transformations, including C-H amidation and arylation of the indole core, even in the presence of sensitive functional groups commonly found in peptides and complex biomolecules. openmedicinalchemistryjournal.comnih.gov These methods often operate at room temperature and avoid the use of harsh reagents, making them highly suitable for LSF of delicate substrates. mdpi.com

Transition-Metal-Catalyzed C-H Activation continues to be a major focus of research for indole functionalization. rsc.orgresearchgate.net Modern catalysts, particularly those based on palladium, rhodium, and ruthenium, have enabled the direct and site-selective introduction of functional groups at positions that are traditionally difficult to access, such as the C4, C5, C6, and C7 positions of the indole's benzene (B151609) ring. nih.govresearchgate.net The use of directing groups, which can be either transient or part of the substrate itself, has been instrumental in achieving high regioselectivity in these transformations. nih.gov

A more revolutionary approach is Skeletal Editing , which involves the direct manipulation of the core ring structure of the indole. mdpi.comacs.org Recent breakthroughs have demonstrated the ability to insert or delete atoms within the heterocyclic scaffold. For example, methods have been developed for the nitrogen atom insertion into the indole skeleton to generate quinazoline derivatives, effectively transforming the core structure and opening up new areas of chemical space. mdpi.comacs.orgnih.gov

Biocatalysis offers a green and highly selective alternative for LSF. mdpi.com Enzymes, such as halogenases and oxidases, can perform specific modifications on complex indole-containing molecules with high regio- and stereoselectivity under mild, aqueous conditions. mdpi.com The ongoing discovery and engineering of new enzymes are expanding the toolbox for biocatalytic LSF of indoles. mdpi.com

These emerging methodologies are transforming the way chemists approach the diversification of complex indole structures, accelerating the drug discovery process and enabling the synthesis of novel molecular architectures. nih.gov

Future Research Directions in the Synthesis and Applications of Polyfluorinated Indole Derivatives

The field of polyfluorinated indole derivatives is poised for significant growth, driven by the continued demand for novel therapeutic agents and advanced materials. Future research is expected to focus on several key areas, spanning from synthetic methodology to new applications in medicine and materials science.

In the realm of synthesis , a primary objective will be the development of more efficient, selective, and sustainable methods for the introduction of multiple fluorine atoms and fluorinated moieties onto the indole scaffold. While methods for monofluorination are well-established, regioselective polyfluorination remains a challenge. Future work will likely concentrate on late-stage C-H functionalization techniques that allow for the precise installation of fluorine at various positions on both the pyrrole (B145914) and benzene rings of the indole core. rsc.org The development of novel fluorinating reagents and catalytic systems that can operate under mild conditions with broad functional group tolerance will be critical. researchgate.netnih.gov

From a medicinal chemistry perspective , the exploration of polyfluorinated indoles as therapeutic agents will continue to be a major driver of research. mdpi.comresearchgate.netnih.gov The unique properties conferred by polyfluorination—such as enhanced metabolic stability, altered lipophilicity, and specific binding interactions—make these compounds attractive candidates for targeting a wide range of diseases, including cancer, infectious diseases, and neurological disorders. mdpi.comopenmedicinalchemistryjournal.comnih.gov Future studies will involve the rational design of polyfluorinated indole libraries to probe structure-activity relationships and identify new drug leads with improved efficacy and pharmacokinetic profiles. nih.gov

Beyond pharmaceuticals, there is a growing interest in the application of polyfluorinated compounds in materials science . mdpi.com The unique electronic properties and high thermal stability of fluorinated organic molecules suggest that polyfluorinated indoles could find use in the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Research in this area will focus on synthesizing polyfluorinated indole-containing polymers and small molecules and characterizing their material properties. mdpi.comacs.org

Finally, as with all per- and polyfluoroalkyl substances (PFAS), there will be an increasing emphasis on the environmental and toxicological profiles of new polyfluorinated indole derivatives. nih.gov A key future challenge will be to design molecules that possess the desired biological or material properties while also being biodegradable or having a low potential for bioaccumulation, addressing the environmental concerns associated with some classes of fluorinated compounds. nih.gov

Q & A

Q. What are common synthetic routes for 3-(2,2-Difluoroethyl)-5-fluoro-1H-indole, and how are intermediates characterized?

The synthesis of fluorinated indoles often involves Friedel-Crafts alkylation, cycloaddition, or functionalization of preformed indole scaffolds. For example, 5-fluoroindole derivatives can be synthesized via photochemical [3+2] cycloaddition of azides and alkynes, followed by fluorination or alkylation steps . Intermediate characterization typically employs nuclear magnetic resonance (NMR) for structural elucidation and high-performance liquid chromatography (HPLC) for purity assessment. Single-crystal X-ray diffraction (SCXRD) is critical for confirming regioselectivity and stereochemistry, as demonstrated in studies of 5-fluoro-1H-indole-3-carboxylic acid .

Q. How is crystallographic data utilized to resolve structural ambiguities in fluorinated indole derivatives?

SCXRD provides atomic-level resolution of bond lengths, angles, and packing interactions. For instance, the crystal structure of 5-fluoro-1H-indole-3-carboxylic acid (CHFNO) revealed a planar indole ring with intermolecular hydrogen bonding between carboxylic groups, stabilizing the lattice . Refinement software like SHELXL is standard for small-molecule crystallography, enabling precise determination of fluorine substitution patterns and conformational analysis .

Q. What analytical methods are used to assess the physicochemical properties of fluorinated indoles?

Key parameters include:

- LogP : Measured via reverse-phase HPLC or calculated using software (e.g., ChemAxon). For example, ethyl 5-fluoroindole-2-carboxylate has a LogP of 1.63, indicating moderate lipophilicity .

- Polar Surface Area (PSA) : Calculated to predict membrane permeability (e.g., 90.39 Ų for 2-carboxy-5-fluoro-1H-indole-3-acetic acid) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular formulas (e.g., exact mass = 237.044 Da for a related compound) .

Advanced Research Questions

Q. How does fluorination at the 3- and 5-positions influence pharmacological activity in indole derivatives?

Fluorine enhances bioavailability by reducing basicity of adjacent amines and improving metabolic stability. In myeloperoxidase (MPO) inhibitors like 3-(4-aminobutyl)-5-fluoro-1H-indole (AB5FI), the difluoroethyl group increases binding affinity at the heme periphery. Mechanistic studies show that fluorinated indoles undergo oxidation by MPO Compound I, forming a stable Compound II intermediate that disrupts enzymatic activity . Computational docking (using PDB structures) and SAR analyses are critical for optimizing fluorination sites .

Q. What strategies are employed to resolve contradictions in structure-activity relationship (SAR) studies of fluorinated indoles?

Discrepancies in SAR often arise from off-target interactions or conformational flexibility. For example:

- Crystallographic vs. Solution Conformations : SCXRD may reveal a planar indole ring, while NMR in solution shows dynamic puckering due to solvent interactions .

- Fluorine Stereoelectronic Effects : Fluorine’s electron-withdrawing nature can alter π-π stacking or hydrogen bonding. Comparative studies of 5-fluoro vs. 7-fluoro analogs (e.g., AB5FI vs. AB7FI) highlight positional effects on MPO inhibition .

- Data Reconciliation : Use molecular dynamics simulations to model flexible side chains (e.g., difluoroethyl groups) and validate with isothermal titration calorimetry (ITC) binding assays .

Q. How are fluorinated indoles optimized for in vivo stability without compromising target engagement?

- Metabolic Shielding : Introducing electron-withdrawing groups (e.g., difluoroethyl) reduces oxidative metabolism. For instance, this compound shows enhanced plasma stability compared to non-fluorinated analogs .

- Prodrug Design : Ethyl ester prodrugs (e.g., ethyl 5-fluoroindole-2-carboxylate) improve solubility and are hydrolyzed in vivo to active carboxylic acids .

- Pharmacokinetic Profiling : Use LC-MS/MS to measure tissue distribution and clearance rates in rodent models .

Q. What advanced techniques validate the mechanism of fluorinated indoles in enzyme inhibition?

- Stopped-Flow Spectroscopy : Captures rapid kinetic intermediates (e.g., Compound I/II transitions in MPO) .

- Electron Paramagnetic Resonance (EPR) : Detects radical species generated during enzymatic oxidation of fluorinated indoles .

- Cryo-EM : Resolves conformational changes in target enzymes upon inhibitor binding at near-atomic resolution .

Methodological Guidelines

- Synthesis : Prioritize regioselective fluorination using safe agents (e.g., Selectfluor) and validate intermediates via SCXRD .

- SAR Optimization : Combine computational docking (e.g., AutoDock Vina) with kinetic assays to balance potency and selectivity .

- Data Reproducibility : Use open-source crystallography software (SHELX suite) and deposit structures in public databases (e.g., CCDC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.